molecular formula C8H15N3O B7869482 1,2,4-Oxadiazole-3-ethanamine,N-methyl-5-(1-methylethyl)-

1,2,4-Oxadiazole-3-ethanamine,N-methyl-5-(1-methylethyl)-

Cat. No.: B7869482
M. Wt: 169.22 g/mol
InChI Key: ZRCBXQMHVBPEPW-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole-3-ethanamine, N-methyl-5-(1-methylethyl)- is a heterocyclic organic compound characterized by its unique structure containing oxygen and nitrogen atoms within a five-membered ring. This compound belongs to the oxadiazole family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions. One common method is the cyclization of amidoximes with formamide under acidic conditions. Another approach is the reaction of nitriles with hydroxylamine followed by cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of 1,2,4-oxadiazoles can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety profiles compared to batch processes.

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Oxadiazole-3-ethanamine, N-methyl-5-(1-methylethyl)- undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.

  • Reduction: Reduction reactions can reduce the oxadiazole ring, leading to the formation of amines.

  • Substitution: Nucleophilic substitution reactions can replace substituents on the oxadiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Formation of amines.

  • Substitution: Formation of substituted oxadiazoles.

Scientific Research Applications

1,2,4-Oxadiazole-3-ethanamine, N-methyl-5-(1-methylethyl)- has found applications in various fields:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

1,2,4-Oxadiazole-3-ethanamine, N-methyl-5-(1-methylethyl)- is compared with other similar compounds such as 1,2,4-oxadiazole derivatives and imidazoles. While these compounds share structural similarities, 1,2,4-oxadiazole-3-ethanamine, N-methyl-5-(1-methylethyl)- is unique in its specific substituents and biological activities.

Comparison with Similar Compounds

  • 1,2,4-Oxadiazole derivatives

  • Imidazoles

  • Triazoles

  • Isoxazoles

This comprehensive overview highlights the significance of 1,2,4-oxadiazole-3-ethanamine, N-methyl-5-(1-methylethyl)- in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

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Biological Activity

1,2,4-Oxadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,2,4-oxadiazole-3-ethanamine, N-methyl-5-(1-methylethyl)- (CAS No. 28064273) is a notable example. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 1,2,4-oxadiazole-3-ethanamine, N-methyl-5-(1-methylethyl)- is C8H15N3OC_8H_{15}N_3O, with a molecular weight of 155.22 g/mol. Its structure includes a five-membered oxadiazole ring that contributes to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds derived from the oxadiazole framework have shown promising activity against various cancer cell lines:

  • MCF-7 Cells : A study indicated that certain oxadiazole derivatives increased p53 expression and induced apoptosis through caspase-3 activation in MCF-7 breast cancer cells .
  • Cytotoxicity : Compounds structurally related to 1,2,4-oxadiazoles demonstrated IC50 values in the micromolar range against cancer cell lines such as HeLa and CaCo-2 .

The biological activity of 1,2,4-oxadiazole derivatives is often attributed to their ability to interact with cellular targets. For example:

  • Inhibition of Carbonic Anhydrases : Some derivatives selectively inhibit human carbonic anhydrases (hCA), which are implicated in cancer progression. Specific compounds exhibited nanomolar inhibition against hCA IX and II .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that certain oxadiazole derivatives could arrest the cell cycle at the G0-G1 phase, suggesting a mechanism that disrupts DNA replication processes .

Synthesis Approaches

The synthesis of 1,2,4-oxadiazole derivatives typically involves the reaction of hydrazines with carboxylic acids or their derivatives under acidic conditions. Various synthetic routes have been explored to optimize yield and purity:

Synthesis MethodDescription
Hydrazine Reaction Involves reacting hydrazines with carboxylic acids to form oxadiazoles under acidic conditions .
Cyclization Reactions Utilizing different reagents to promote cyclization can yield various substituted oxadiazoles with enhanced biological activity .

Study on Anticancer Activity

A comparative study evaluated the anticancer activity of several oxadiazole derivatives against multiple cancer cell lines. Notably:

  • Compound 16a showed an IC50 value of 0.65 µM against MCF-7 cells.
  • Compound 17b exhibited significant cytotoxicity with an IC50 of 2.41 µM against HeLa cells .

These findings underscore the potential of modifying the oxadiazole structure to enhance its anticancer properties.

Properties

IUPAC Name

N-methyl-2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-6(2)8-10-7(11-12-8)4-5-9-3/h6,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCBXQMHVBPEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)CCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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